

A Comparative Guide to the Single-Crystal X-ray Diffraction of Benzodioxole Derivatives

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Compound of Interest

Compound Name: 6-Methylbenzo[*d*][1,3]dioxol-5-amine

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The benzodioxole moiety is a crucial pharmacophore found in numerous biologically active compounds, making the precise determination of its three-dimensional structure essential for understanding structure-activity relationships and for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement in crystalline solids, providing invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of benzodioxole derivatives. This guide offers a comparative overview of crystallographic data for several benzodioxole derivatives, details the experimental protocols for SCXRD analysis, and presents a generalized workflow for this analytical technique.

Crystallographic Data of Benzodioxole Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various benzodioxole derivatives. This data allows for a comparative analysis of their crystal packing and molecular geometries.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	R-factor (%)
N-(3-(trifluoromethyl)phenyl)benzene (Ic)	C ₁₅ H ₁₀ O ₃	[1] [2]dioxole-	-	-	-	-	-	-	-	10.60
N-(4-chlorophenyl)benzene (Ie)	-	Mono clinic	C2/c	28.3	4.9	20.4	114.8	-	-	14.19
1-(2H-1,3-benzodioxol-2-yl)naphthalene	C ₁₃ H ₁₂ N ₂ O ₃	Mono clinic	P2 ₁ /n	7.332 2(5)	8.034 1(5)	19.44 79(14)	95.77 5(2)	1139. 82(13)	4)	5.33)

-5-
yl)-3-
(1H-
imida
zol-1-
yl)pro
pan-
1-one

(Z)-
methy
l 3-
(benz
o[d]
[1]
[2]dio
xol-5-
yl)-2-

((2- C₁₄H₁ Triclin
formyl 5NO₃ ic P-1 - - - - - - - - 3.86

-1H-
pyrrol
-1-yl)
methy
l)
acryla
te
(MBD
PA)

N-	C ₁₃ H ₁	Mono	P2 ₁	9.096	14.72	10.70	94.29	1429.	2	-
[(1E)-	3N ₃ O ₃	clinic		3(3)	44(6)	35(4)	8(3)	57(9)		
1-	·C ₃ H ₈									
(2H-	O									
1,3-										
Benz										
odiox										
ol-5-										
yl)-3-										

(1H-
imida
zol-1-
yl)pro
pylide
ne]-
hydro
xylam
ine

6-
(1,3-
Benz
odiox
ol-5-
ylmet
hyl)-5

-
ethyl-
2-[2-
(morp
holin-
4-
yl)eth
yl]sulf
anylp
yrimid
in-
4(3H)
-one

	C ₂₀ H ₂									
	₅ N ₃ O ₄	Triclin								
	S	ic	P-1	11.12	12.22	21.52	-	2830.	6	4.6

Data sourced from multiple studies.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Note that complete crystallographic information was not available for all compounds in the cited literature.

Experimental Protocols

The determination of the crystal structure of benzodioxole derivatives by single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis. Below is a generalized protocol based on methodologies reported in the literature.

Crystal Growth

Growing single crystals of sufficient size and quality is the most critical and often challenging step. A common method for benzodioxole derivatives is slow evaporation.

- Procedure: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, methanol/water).[4][6] The choice of solvent is crucial and often determined empirically. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals. For instance, crystals of (Z)-methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA) were grown using ethyl acetate.[4]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

- Mounting: A single crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head. For example, a colorless block crystal of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one with dimensions 0.53 × 0.30 × 0.24 mm was used for data collection.[3]
- Diffractometer: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[3] The crystal is maintained at a low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations of the atoms.[3][6]
- Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction data for MBDPA, for instance, were collected using an X-ray diffractometer.[4]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

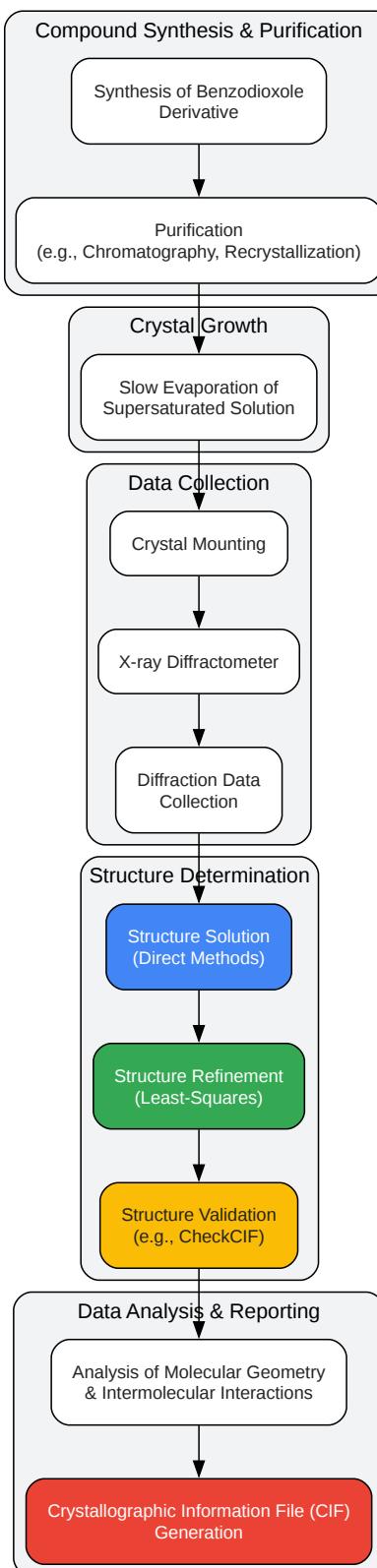
- **Structure Solution:** The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Programs like SHELXS are commonly used for this purpose.^[7]
- **Structure Refinement:** The initial model is then refined using a full-matrix least-squares method against F^2 with programs such as SHELXL.^[7] This iterative process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data, as indicated by the R-factor.^[4] For instance, the structure of MBDPA was solved by Direct Methods and refined by the F^2 Full matrix least squares method, converging at an R-factor of 3.86%.^[4]

Handling Small Crystals: MicroED

For benzodioxole derivatives that only form microcrystals, which are too small for conventional X-ray diffraction, 3D electron diffraction (3D ED) methods like Microcrystal Electron Diffraction (MicroED) can be employed.^[1] This technique was successfully used to determine the crystal structures of N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc) and a related compound when obtaining crystals large enough for X-ray diffraction was not possible.^[1]

Workflow for Single Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining the crystal structure of a benzodioxole derivative using single-crystal X-ray diffraction.



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Caption: General workflow of single crystal X-ray diffraction.

This comprehensive guide provides a foundational understanding of the single-crystal X-ray diffraction analysis of benzodioxole derivatives, offering valuable comparative data and procedural insights for researchers in the field.

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